molecular formula C16H23N3O6S B2882157 tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate CAS No. 800401-92-7

tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate

Cat. No.: B2882157
CAS No.: 800401-92-7
M. Wt: 385.44
InChI Key: IKBGJVQIHZGXTH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a nitrophenylsulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Formation of amino derivatives or hydroxyl groups.

  • Substitution: Formation of various substituted piperidines or sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural complexity allows it to mimic natural substrates or inhibitors, aiding in the understanding of biological processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate

  • tert-Butyl 4-(3-nitrophenylsulfonamido)piperidine-1-carboxylate

  • tert-Butyl 4-(2-nitrophenylsulfonamido)butanamide

Uniqueness: tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the tert-butyl group, which influences its reactivity and stability compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-[(2-nitrophenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-16(2,3)25-15(20)18-10-8-12(9-11-18)17-26(23,24)14-7-5-4-6-13(14)19(21)22/h4-7,12,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBGJVQIHZGXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-aminopiperidine-1-carboxylic acid tert-butyl ester (400 mg, 200 mmol) in anhydrous dichloromethane (14 mL) under argon was added triethylamine (340 μL, 2.4 mmol) and the solution cooled in an ice bath. 2-Nitrophenylsulfonyl chloride (443 mg, 2.0 mmol) was added and the reaction allowed to stir at rt for 16 h. The crude solution was washed with water (2×30 mL) before removing the solvent in vacuo. The crude material was purified by chromatography using ethyl acetate/petroleum ether (30–60%) as the eluent to give the title compound as an off-white powder. δH (d6 DMSO): 8.43 (2H, m), 8.17 (1H, s), 8.09 (2H, m), 3.80–3.69 (2H, m), 3.31–3.23 (1H, m), 2.86–2.69 (2H, m), 1.63–1.51 (2H, m), 1.39 (9H, s), 1.29–1.17 (2H, m).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
340 μL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
443 mg
Type
reactant
Reaction Step Two

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